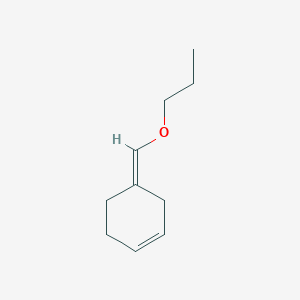

(4Z)-4-(propoxymethylidene)cyclohexene

Descripción

(4Z)-4-(Propoxymethylidene)cyclohexene is a substituted cyclohexene derivative characterized by a propoxymethylidene group (-CH(OPr)) at the 4-position of the cyclohexene ring in the Z-configuration. This structural feature imparts distinct electronic and steric properties, influencing its reactivity and applications. For instance, cyclohexene derivatives are often synthesized via transition metal-catalyzed reactions (e.g., Cr, Co, or Mn catalysts) in solvents like acetone or cyclohexane .

Propiedades

IUPAC Name |

(4Z)-4-(propoxymethylidene)cyclohexene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O/c1-2-8-11-9-10-6-4-3-5-7-10/h3-4,9H,2,5-8H2,1H3/b10-9+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJPGJVWXZVIBRJ-MDZDMXLPSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCOC=C1CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCO/C=C\1/CCC=CC1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparación Con Compuestos Similares

Comparison with Similar Compounds

Structural Analogues: 4-Methylcyclohexene

4-Methylcyclohexene (CAS 591-47-9) serves as a key structural analogue, differing only in its substituent (methyl group vs. propoxymethylidene).

The propoxymethylidene group introduces an ether functionality, increasing polarity and molecular weight. This may enhance solubility in polar aprotic solvents like acetone, a common medium for cyclohexene derivative synthesis . Additionally, the Z-configuration could influence stereochemical outcomes in reactions like Diels-Alder cycloadditions.

Reactivity and Stability

Compared to 4-methylcyclohexene, the propoxymethylidene substituent is more sterically demanding and electron-withdrawing. This could reduce stability under acidic conditions (due to ether cleavage) but enhance reactivity toward nucleophiles. For example, the methylidene group may participate in conjugate additions or oxidation reactions, which are less feasible in 4-methylcyclohexene .

Key Research Findings

- Synthesis Challenges : The bulky propoxymethylidene group may require optimized catalysts (e.g., B3ATbIe or Mn-based systems) to prevent steric hindrance during cyclohexene ring formation .

- Extraction Considerations : Cyclohexene derivatives can interfere with analytical methods (e.g., masking peaks in GC/MS) . The polar nature of (4Z)-4-(propoxymethylidene)cyclohexene may necessitate alternative extraction solvents like FC-113 to avoid co-elution issues .

- Biological Potential: Structural parallels to bioactive cyclohexene derivatives suggest possible roles in inflammation modulation or cytotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.